molecular formula C18H22O5 B14404497 1,1'-Oxybis(3,5-dimethoxy-4-methylbenzene) CAS No. 85949-95-7

1,1'-Oxybis(3,5-dimethoxy-4-methylbenzene)

Cat. No.: B14404497
CAS No.: 85949-95-7
M. Wt: 318.4 g/mol
InChI Key: HEEIXXPPJWRDKI-UHFFFAOYSA-N
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Description

1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is an organic compound with the molecular formula C18H22O3 It is a derivative of benzene, featuring two benzene rings connected by an oxygen atom, with methoxy and methyl groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) typically involves the reaction of 3,5-dimethoxy-4-methylphenol with a suitable reagent that facilitates the formation of the ether linkage. One common method is the Williamson ether synthesis, where the phenol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is unique due to the presence of both methoxy and methyl groups, which provide a balance of electronic and steric effects.

Properties

CAS No.

85949-95-7

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

5-(3,5-dimethoxy-4-methylphenoxy)-1,3-dimethoxy-2-methylbenzene

InChI

InChI=1S/C18H22O5/c1-11-15(19-3)7-13(8-16(11)20-4)23-14-9-17(21-5)12(2)18(10-14)22-6/h7-10H,1-6H3

InChI Key

HEEIXXPPJWRDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)OC2=CC(=C(C(=C2)OC)C)OC)OC

Origin of Product

United States

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